2-[Cyclopentyl(methyl)azaniumyl]acetate
Description
2-[Cyclopentyl(methyl)azaniumyl]acetate is a quaternary ammonium compound featuring a cyclopentyl group, a methyl-substituted azaniumyl (ammonium) moiety, and an acetate counterion.
Properties
IUPAC Name |
2-[cyclopentyl(methyl)azaniumyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-9(6-8(10)11)7-4-2-3-5-7/h7H,2-6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARPVXNMSUKSIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+](CC(=O)[O-])C1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Cyclopentyl(methyl)azaniumyl]acetate typically involves the reaction of cyclopentylamine with methyl iodide to form N-methylcyclopentylamine. This intermediate is then reacted with acetic acid or its derivatives to yield the final product. The reaction conditions often include:
Solvent: Common solvents include ethanol or methanol.
Temperature: Reactions are usually conducted at room temperature or slightly elevated temperatures.
Catalysts: Acid catalysts like hydrochloric acid can be used to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of 2-[Cyclopentyl(methyl)azaniumyl]acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of cyclopentanone derivatives.
Reduction: Reduction reactions can target the acetate group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products:
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentylmethanol.
Substitution: Various N-substituted cyclopentyl derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.
Medicine:
Drug Development: The compound’s structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting neurological pathways.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism by which 2-[Cyclopentyl(methyl)azaniumyl]acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclopentyl group provides hydrophobic interactions, while the methylammonium ion can form ionic bonds with negatively charged sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-((3R,4S)-3-ethyl-4-(hydroxymethyl)cyclopentylidene)acetate ()
Structural Similarities :
- Cyclopentyl backbone : Both compounds share a cyclopentyl ring, influencing steric effects and hydrophobicity.
- Acetate group : The presence of an acetate ester/ion enhances solubility in polar media.
Key Differences :
- Functional groups: The analog lacks the quaternary ammonium group, replacing it with a hydroxymethyl substituent.
- Synthetic pathway : The analog is synthesized via deprotection of a silyl ether intermediate (TBAF-mediated), whereas 2-[Cyclopentyl(methyl)azaniumyl]acetate likely requires alkylation of a tertiary amine to form the azaniumyl group.
Physicochemical Data :
| Property | Ethyl 2-((3R,4S)-3-ethyl-4-(hydroxymethyl)cyclopentylidene)acetate | 2-[Cyclopentyl(methyl)azaniumyl]acetate (Inferred) |
|---|---|---|
| Molecular Weight | 213 g/mol (MS m/z: 213 [M+H]+) | ~215–230 g/mol (estimated) |
| Polarity | Moderate (ester group) | High (ionic acetate) |
| Solubility | Likely soluble in THF, EtOAc | High in water, polar solvents |
Phosphonothiolate Derivatives (–6)
Structural Analogs :
- 2-Methylcyclopentyl S-2-diisopropylaminoethyl ethylphosphonothiolate ()
- 3,3-Dimethylbutan-2-yl S-2-diethylaminoethyl methylphosphonothiolate ()
Shared Features :
- Cycloalkyl groups : The cyclopentyl or branched alkyl chains may confer similar steric bulk.
Divergences :
- Phosphonothiolate vs. Acetate: The phosphonothiolate group introduces sulfur and phosphorus, altering reactivity and toxicity profiles.
- Quaternary vs. Tertiary Ammonium : The target compound’s azaniumyl group is permanently charged, enhancing stability in aqueous environments compared to tertiary amines.
Perfluorinated Sulfonylamino Compounds ()
Examples :
- 2-[Ethyl(undecafluoropentylsulfonyl)amino]acetic acid
- 2-[Ethyl(tridecafluorooctylsulfonyl)amino]ethyl acrylate
Contrasting Properties :
- Fluorination : These compounds are heavily fluorinated, leading to extreme hydrophobicity and environmental persistence, unlike the target compound.
- Sulfonyl groups : Introduce strong electron-withdrawing effects, absent in 2-[Cyclopentyl(methyl)azaniumyl]acetate.
Research Findings and Gaps
- Synthesis : While cyclopentyl-containing esters (e.g., ) are synthesized via deprotection or esterification, quaternary ammonium analogs may require alkylation or ion exchange.
- Stability : The azaniumyl group in the target compound likely improves aqueous stability compared to tertiary amines but may reduce lipid solubility.
- Applications: Potential uses in surfactants, ionic liquids, or pharmaceuticals are inferred from analogs, though specific studies on the target compound are lacking.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
